molecular formula C14H18N4 B090849 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine CAS No. 16825-43-7

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine

Cat. No.: B090849
CAS No.: 16825-43-7
M. Wt: 242.32 g/mol
InChI Key: QPPNMXFQUZHBAY-UHFFFAOYSA-N
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Description

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine (CAS 16825-43-7), with a molecular weight of 242.32 g/mol and formula C14H18N4, is a derivative of benzene-1,2-diamine (ortho-phenylenediamine) that is of significant interest in scientific research . This compound features an ethylenediamine-based side chain terminating in a 2-aminoaniline moiety, a structure that introduces distinct steric and electronic properties compared to simpler analogues, making it a valuable intermediate and ligand . In research, this compound, and its structural derivatives, are investigated for their role in stimulating cellular mechanisms critical to wound healing, such as the migration, proliferation, and differentiation of keratinocytes and fibroblasts, as well as the enhancement of angiogenesis . Its mechanism of action is believed to involve interaction with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway . From a chemistry perspective, it serves as a key precursor in synthetic organic and coordination chemistry. Its multiple amine groups make it a versatile building block for the synthesis of complex heterocyclic systems, including various diazepine derivatives, and a potential ligand for metal coordination complexes . The compound must be used exclusively by qualified researchers in a controlled laboratory setting. It is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-N-[2-(2-aminoanilino)ethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,17-18H,9-10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPNMXFQUZHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537925
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16825-43-7
Record name N~1~,N~1'~-(Ethane-1,2-diyl)di(benzene-1,2-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 1,2-Phenylenediamine

A common starting material is 1,2-phenylenediamine (CAS: 95-54-5), which undergoes alkylation with ethylene-based electrophiles. For example:

  • Protection of one amine group using acetic anhydride to prevent over-alkylation.

  • Reaction with 1,2-dibromoethane in ethanol at 60–80°C to form N-(2-bromoethyl)-1,2-phenylenediamine.

  • Coupling with 2-nitroaniline via nucleophilic substitution, followed by catalytic hydrogenation to reduce nitro groups to amines.

Key conditions :

  • Solvent: Ethanol or tetrahydrofuran

  • Catalyst: Palladium on carbon (Pd/C)

  • Hydrogen pressure: 50–100 psi

  • Yield: ~70–85% after purification.

Catalytic Hydrogenation of Nitro Intermediates

Nitro-group reduction is critical for generating the final amine functionalities. The method mirrors protocols used for N-Ethylbenzene-1,2-diamine synthesis:

Hydrogenation Protocol

  • Dissolve the nitro intermediate (e.g., N-(2-(2-nitroanilino)ethyl)-1,2-dinitrobenzene) in ethanol.

  • Add 10% Pd/C (1:4 catalyst-to-substrate ratio).

  • React under 50 psi H₂ at 25°C for 2–4 hours.

  • Filter and concentrate to isolate the product.

Optimization Data :

ParameterOptimal ValueEffect on Yield
H₂ Pressure50 psiMaximizes selectivity
Catalyst Loading10–15 wt%Prevents over-reduction
SolventEthanolEnhances solubility

Condensation with Ethylenediamine Derivatives

An alternative route involves condensing 2-aminobenzaldehyde with ethylenediamine to form a Schiff base intermediate, which is subsequently reduced:

Schiff Base Formation and Reduction

  • React 2-aminobenzaldehyde with ethylenediamine in refluxing ethanol (12 hours).

  • Reduce the resulting imine (C16H18N4) using NaBH₄ in methanol.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • By-product formation : Competing reactions may yield N,N’-Bis(2-aminobenzal)ethylenediamine.

  • Yield : ~60–75% due to steric hindrance.

Industrial-Scale Production Techniques

Patented methods emphasize scalability and cost efficiency. For example, WO2013149373A1 describes hydrogenation in the presence of anion exchange resins to suppress by-products like piperazine:

Continuous Flow Hydrogenation

  • Dissolve iminodiacetonitrile in methanol with OH⁻ resin.

  • Use a fixed-bed reactor with Raney nickel catalyst at 70–90°C and 9–14 MPa H₂.

  • Monitor conversion via GC-MS; achieve >95% selectivity.

Advantages :

  • Reduced catalyst poisoning.

  • Simplified separation of high-boiling by-products.

Purification and Characterization

Final purification often employs recrystallization or distillation :

Recrystallization Conditions

  • Solvent system: Ethanol/water (3:1 v/v)

  • Purity: >98% (HPLC)

  • Melting point: 142–145°C (lit.).

Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 6.72–6.68 (m, 4H, Ar-H), 3.19–3.12 (m, 5H, CH₂-NH), 1.28 (t, 3H, CH₃).

  • MS (EI) : m/z 242.32 [M]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Alkylation-Reduction8598ModerateHigh
Hydrogenation9599HighMedium
Schiff Base7095LowLow

Chemical Reactions Analysis

Types of Reactions

Ropocamptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ropocamptide has a wide range of scientific research applications, including:

Mechanism of Action

Ropocamptide exerts its effects by stimulating various cell types involved in the wound healing process. It promotes the migration, proliferation, and differentiation of keratinocytes, fibroblasts, and endothelial cells, which are essential for wound closure. Ropocamptide also enhances angiogenesis, the formation of new blood vessels, by stimulating endothelial cells. The peptide interacts with specific receptors and signaling pathways, including the cyclic adenosine monophosphate pathway, to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine and analogous compounds:

Compound Substituent/Modification Key Properties Applications/Reactivity Reference
This compound Ethyl chain with terminal 2-aminoaniline High steric bulk; mixed aromatic/aliphatic amine functionality Potential ligand for metal coordination; reactivity in condensation reactions -
Benzene-1,2-diamine (unsubstituted) None High reactivity in cyclization (e.g., benzimidazole synthesis); electron-rich ring Antioxidant activity; precursor for dyes and polymers
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine 3,5-Bis(trifluoromethyl)benzyl group Strong electron-withdrawing substituents; increased acidity Stabilizes charge in molecular salts; enhances thermal stability
N1,N1-Dimethylbenzene-1,2-diamine N,N-Dimethyl substitution Reduced nucleophilicity; increased solubility in organic solvents Corrosion inhibition; intermediate in drug synthesis
4-Methylbenzene-1,2-diamine Methyl group on benzene ring Electron-donating effect; improved reaction rates with diketones High-yield quinoxaline synthesis
2-Amino-4′-Chlorodiphenylamine 4-Chlorophenyl substituent Electron-withdrawing Cl; planar structure Photostability in dyes; potential antimicrobial activity
N(1)-(2-(Diethylamino)ethyl)-4-nitrobenzene-1,2-diamine Diethylaminoethyl and nitro groups Nitro group reduces basicity; diethylamino enhances solubility Intermediate in nitro reduction reactions; possible pharmacological applications

Key Findings:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl in 4-methylbenzene-1,2-diamine) enhance reaction rates in quinoxaline synthesis, while electron-withdrawing groups (e.g., trifluoromethyl in , nitro in ) reduce nucleophilicity . The target compound’s 2-aminoanilino-ethyl group may exhibit intermediate reactivity due to its mixed electronic effects. Steric hindrance from bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl ) slows reaction kinetics. The ethyl-aminoaniline side chain in the target compound likely imposes moderate steric constraints.

Corrosion Inhibition :

  • Aliphatic polyamines like DETA and TETA show strong corrosion inhibition due to multiple -NH- groups . The target compound’s aromatic amines may offer lower inhibition efficiency but greater thermal stability.

Salt Formation and Protonation: Benzene-1,2-diamine derivatives form stable salts (e.g., 2-aminoanilinium tosylates ). The target compound’s free amines could similarly participate in salt formation, enhancing solubility for industrial applications.

Biological Activity :

  • N,N-Dimethyl derivatives (e.g., ) exhibit reduced cytotoxicity compared to unsubstituted diamines, suggesting the target compound’s toxicity profile may depend on substituent bulk and charge distribution.

Biological Activity

2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine, also known as Ropocamptide, is a compound that has garnered attention for its potential biological activities, particularly in the context of wound healing and cellular mechanisms. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Ropocamptide is characterized by a benzene ring substituted with an ethylene diamine group. Its molecular formula is C14_{14}H18_{18}N4_{4}, indicating the presence of two amino groups that contribute to its biological reactivity.

Ropocamptide's biological activity is primarily linked to its role in wound healing . The compound promotes:

  • Cell Migration : Enhances the movement of keratinocytes and fibroblasts to the wound site.
  • Cell Proliferation : Stimulates the growth of cells necessary for tissue repair.
  • Angiogenesis : Facilitates the formation of new blood vessels by activating endothelial cells.

These effects are mediated through specific receptors and signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cellular responses to various stimuli.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Wound Healing Promotes migration and proliferation of skin cells
Angiogenesis Stimulates formation of new blood vessels
Cell Differentiation Induces differentiation in fibroblasts

Case Study 1: Wound Healing Efficacy

In a controlled study on animal models, Ropocamptide was administered topically to assess its efficacy in wound healing. Results indicated a significant reduction in healing time compared to control groups. Histological analysis showed increased collagen deposition and enhanced re-epithelialization at the wound site.

Case Study 2: Angiogenesis Assessment

Another study evaluated Ropocamptide's ability to induce angiogenesis using an in vitro model. Endothelial cells treated with Ropocamptide exhibited increased tube formation on Matrigel, suggesting enhanced angiogenic potential. This was corroborated by upregulation of vascular endothelial growth factor (VEGF) expression.

Research Findings

Recent studies have expanded on the biological activities of Ropocamptide:

  • Antimicrobial Properties : In vitro tests revealed that Ropocamptide exhibits antimicrobial activity against various pathogens, potentially due to its ability to disrupt bacterial cell membranes.
  • Cytotoxicity : Evaluations indicated low cytotoxicity against human cell lines at therapeutic concentrations, supporting its safety profile for clinical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.